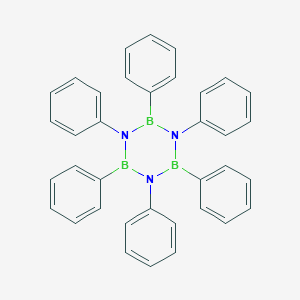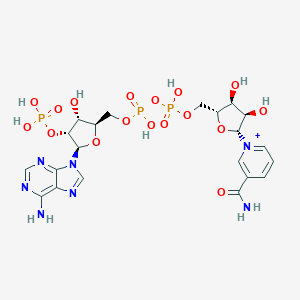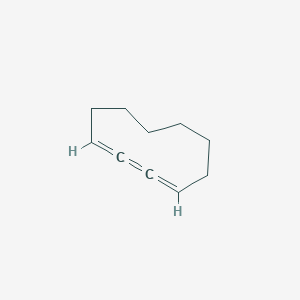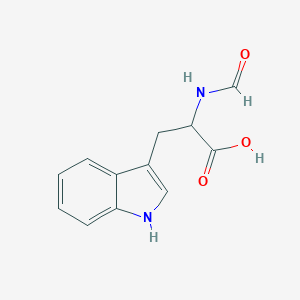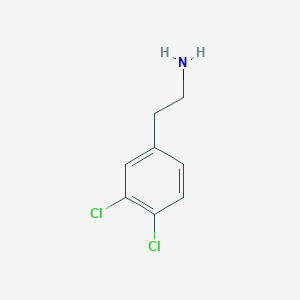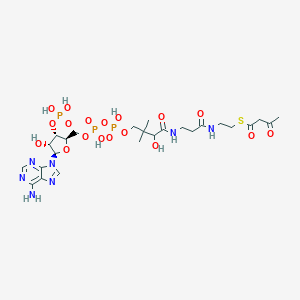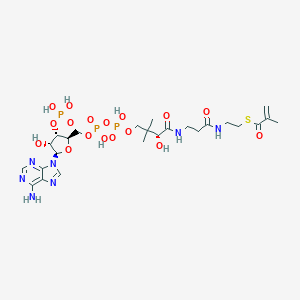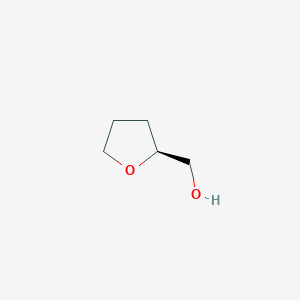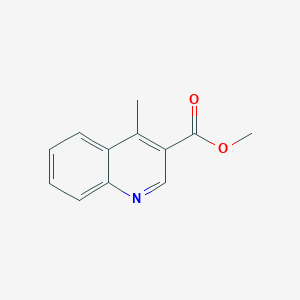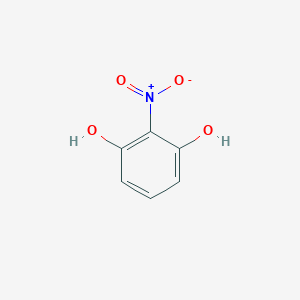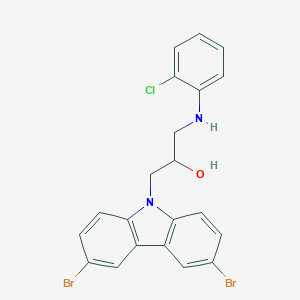
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CADP) is a synthetic organic compound with a wide range of applications in the field of biochemistry and physiology. CADP is a member of the carbazole family of compounds and is used as a reagent in the synthesis of other compounds. CADP has been studied extensively in the scientific community and has a variety of applications in research and laboratory experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol involves the reaction of 2-chloroaniline with 3,6-dibromocarbazole, followed by the reduction of the resulting intermediate with propan-2-ol.
Starting Materials
2-chloroaniline, 3,6-dibromocarbazole, propan-2-ol
Reaction
Step 1: React 2-chloroaniline with 3,6-dibromocarbazole in the presence of a suitable solvent and a base to yield the intermediate 1-(2-chloroanilino)-3,6-dibromocarbazole., Step 2: Reduce the intermediate from step 1 with propan-2-ol and a reducing agent such as sodium borohydride to yield the final product 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol.
作用機序
The mechanism of action of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is not completely understood. However, it is believed that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol acts as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is believed to interact with the active site of the enzyme, thus preventing the enzyme from carrying out its normal function. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may also bind to other components of the enzyme, such as cofactors or substrates, and thus prevent the enzyme from functioning properly.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol are not yet fully understood. However, it is believed that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may have a variety of effects on the body, including the inhibition of enzymes and the stimulation of certain biochemical pathways. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may also have an effect on the immune system, as it has been shown to inhibit the activity of certain immune cells.
実験室実験の利点と制限
The use of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in laboratory experiments has a variety of advantages and limitations. One of the main advantages is that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is relatively easy to synthesize and is relatively inexpensive. Additionally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is a relatively stable compound and can be stored for long periods of time. The main limitation of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is that it is not very soluble in water and may require additional solvents for use in experiments.
将来の方向性
There are a variety of potential future directions for the use of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in research and laboratory experiments. One potential direction is the development of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol-based inhibitors of enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol could be used in the synthesis of polymers, such as polyurethanes and polycarbonates. Finally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol could be used to study the effects of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol on the immune system and other biochemical pathways.
科学的研究の応用
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied extensively in the scientific community and has a variety of applications in research and laboratory experiments. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been used as a reagent in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied as a potential inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase.
特性
IUPAC Name |
1-(2-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2ClN2O/c22-13-5-7-20-16(9-13)17-10-14(23)6-8-21(17)26(20)12-15(27)11-25-19-4-2-1-3-18(19)24/h1-10,15,25,27H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZDMBFIXBRBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

